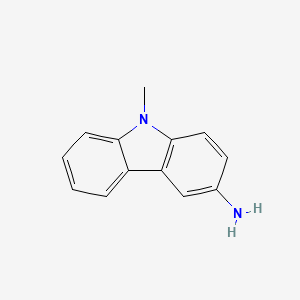

9-Methyl-9H-carbazol-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

9-methylcarbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMXMLCYGWOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210057 | |

| Record name | 9H-Carbazol-3-amine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61166-04-9 | |

| Record name | 9-Methyl-9H-carbazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61166-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyl-3-nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061166049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-3-amine, 9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-METHYL-3-AMINOCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZQ2F58W2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Synthesis of 9-Methyl-9H-carbazol-3-amine and its Direct Precursors

The construction of the this compound framework involves the strategic formation of the tricyclic carbazole (B46965) core, followed by or incorporating the introduction of the methyl group at the 9-position and the amine group at the 3-position.

The introduction of an alkyl group, specifically a methyl group, at the nitrogen atom of the carbazole ring is a fundamental transformation in the synthesis of the target compound. N-alkylation of carbazole is a well-established process. One efficient method involves the use of microwave irradiation in a "dry" media approach. tandfonline.comtandfonline.com In this solvent-free method, carbazole is mixed with an alkyl halide (such as methyl iodide or methyl bromide) and adsorbed onto a solid support like potassium carbonate, which also acts as the base. researchgate.net The presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction. tandfonline.com This mixture is then subjected to microwave irradiation for a short period, typically 5-10 minutes, leading to high yields of the N-alkylated product. tandfonline.com This method offers several advantages, including significantly reduced reaction times, milder conditions, and often cleaner reactions compared to classical heating methods. tandfonline.com

| Reactants | Catalyst/Support | Conditions | Product | Yield | Reference |

| Carbazole, Alkyl Halide | K2CO3, TBAB | Microwave, 5-10 min | N-Alkylcarbazole | High | tandfonline.com |

Traditional N-alkylation methods are also employed, which typically involve treating carbazole with a strong base, such as sodium hydride, to deprotonate the nitrogen, followed by the addition of an alkylating agent.

Achieving regioselective functionalization of the carbazole skeleton is crucial for introducing the amine group specifically at the C3 position. The carbazole ring is an electron-rich aromatic system, and electrophilic aromatic substitution reactions tend to occur at the C3 and C6 positions. chim.it However, to achieve high selectivity, especially in the presence of other reactive sites, more sophisticated methods are often employed.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of carbazoles. chim.itresearchgate.net By using a directing group, it is possible to guide a metal catalyst to a specific C-H bond, enabling the introduction of a functional group at that position. chim.it For instance, a directing group temporarily attached to the nitrogen atom can direct functionalization to the C1 or C8 positions. nih.gov For functionalization at the C3 position, Friedel-Crafts type reactions can be utilized. For example, the reaction of unprotected carbazoles with donor-acceptor cyclopropanes in the presence of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) can lead to C-H functionalization at the 3-position. acs.org

Another approach involves the nitration of 9-methyl-9H-carbazole. Electrophilic nitration of the carbazole ring typically yields a mixture of nitro-isomers, with the 3-nitro derivative being a significant product. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation or using reducing agents like tin(II) chloride, affords the desired 3-amino group.

| Starting Material | Reagent(s) | Catalyst | Product | Key Feature | Reference |

| Unprotected Carbazole | Donor-Acceptor Cyclopropane | TfOH | C3-Alkyl-Carbazole | C-H functionalization at C3 | acs.org |

| 9-Methyl-9H-carbazole | HNO3/H2SO4 then H2/Pd-C | - | This compound | Nitration followed by reduction | General Method |

The synthesis of this compound can also be accomplished through multi-step protocols that build the carbazole ring system from simpler, acyclic or bicyclic precursors. Classical methods for carbazole synthesis include the Borsche-Drechsel cyclization, Bucherer carbazole synthesis, and the Graebe-Ullmann reaction. chim.it

A modern and efficient approach involves the transition metal-catalyzed intramolecular C-H amination of 2-aminobiphenyls. acs.org In this strategy, a suitably substituted 2-aminobiphenyl derivative can undergo an iridium(III)-catalyzed dehydrogenative cyclization to form the carbazole ring. The presence of a copper co-catalyst and air as the terminal oxidant facilitates this transformation. acs.org By starting with a precursor that already contains the precursors for the methyl and amino groups at the appropriate positions, this method can provide a direct route to the desired product.

For example, a synthesis could commence with the coupling of a substituted aniline (B41778) and a substituted halobenzene to form a diarylamine, which is then cyclized to form the carbazole core. Subsequent functional group manipulations would then be performed to install the methyl and amine groups.

Derivatization Reactions of the Amine Moiety

The primary amine group at the 3-position of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds.

The reaction of the primary amine group of a carbazole derivative with an aldehyde or a ketone leads to the formation of a Schiff base, which contains an imine or azomethine group (-C=N-). mdpi.comnajah.edu These reactions are typically carried out by condensing the amine with the carbonyl compound in a suitable solvent, such as ethanol, often with acid catalysis. mdpi.com

For instance, the reaction of 9-ethyl-9H-carbazol-3-amine with 4-hydroxybenzaldehyde in ethanol at room temperature yields the corresponding Schiff base. nih.gov Similarly, condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with various primary amines, such as 5-amino-3,4-dimethylisoxazole or 1,3-diaminopropan-2-ol, results in the formation of the respective imine derivatives. mdpi.commdpi.com These reactions are often high-yielding and can be performed under mild conditions. mdpi.com

| Carbazole Reactant | Carbonyl/Amine Reactant | Conditions | Product Type | Reference |

| 9-Ethyl-9H-carbazol-3-amine | 4-Hydroxybenzaldehyde | Ethanol, RT, 5h | Schiff Base | nih.gov |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 5-Amino-3,4-dimethylisoxazole | Ethanol, reflux, 5h | Schiff Base | mdpi.com |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 1,3-Diaminopropan-2-ol | Ethanol, RT, 0.5h | Bis-Schiff Base | mdpi.com |

The amine group of this compound can undergo various other transformations, including acylation. Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction can be used to introduce a wide variety of acyl groups, thereby modifying the properties of the parent molecule. The derivatization of amine groups with acyl chlorides containing a tertiary amine can enhance their properties for analysis by mass spectrometry. nih.gov

Furthermore, the amine group can be involved in the formation of other nitrogen-containing functional groups. For example, it can be diazotized and then subjected to Sandmeyer-type reactions to introduce a range of substituents at the 3-position. The amine can also be a precursor for the synthesis of more complex heterocyclic systems fused to the carbazole core.

Cyclization Reactions Involving the Amino Group and Carbazole Ring System

The inherent reactivity of the amino group on the carbazole scaffold, or functional groups derived from it, allows for a variety of cyclization reactions to construct new heterocyclic rings. These reactions are pivotal for creating complex molecules with potential applications in medicinal chemistry and materials science. For instance, carbazole carbohydrazide derivatives can serve as versatile precursors for synthesizing fused heterocyclic systems. Through reactions with various reagents, the carbohydrazide moiety can be cyclized into 1,3,4-oxadiazole or 1,2,4-triazole rings attached to the carbazole core globalresearchonline.net.

Similarly, imino derivatives of carbazoles, formed by the condensation of an acetylcarbazole with amino compounds, can undergo cyclization to yield more complex structures. Treatment of these imino compounds with reagents like chloroacetic acid or thionyl chloride can lead to the formation of thiazolidine and nih.govnih.govtandfonline.comthiadiazino derivatives, respectively mdpi.com. Another example involves the reaction of chalcone-like carbazole derivatives (prepared from acetyl carbazoles) with hydrazine hydrate or phenylhydrazine, which results in the formation of pyrazole and pyrazoline rings fused or attached to the carbazole system researchgate.net. These cyclization pathways demonstrate the utility of the carbazole framework as a platform for building diverse heterocyclic structures.

Synthesis of Substituted Aminopyrimidine Derivatives

The synthesis of aminopyrimidine rings fused or appended to a carbazole nucleus is a significant area of research due to the biological importance of pyrimidine derivatives. One established method involves the reaction of carbazole-based chalcones with guanidine. For example, 3-acetyl-9-ethyl-carbazole can be reacted with aromatic aldehydes to form chalcone analogues. Subsequent treatment of these carbazole chalcones with guanidine carbonate in the presence of a base leads to a cyclocondensation reaction, yielding 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl-carbazole derivatives researchgate.net. This reaction provides a direct route to incorporating the pharmacologically relevant aminopyrimidine moiety onto the carbazole scaffold.

Advanced Synthetic Approaches

Modern organic synthesis has introduced several advanced methodologies that offer improvements in efficiency, selectivity, and environmental impact over traditional methods. These approaches are increasingly applied to the synthesis of this compound and related compounds.

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. This strategy is widely used for the synthesis of N-arylcarbazoles. The reaction typically involves the coupling of a carbazole with an aryl halide in the presence of a palladium catalyst and a suitable ligand researchgate.net. The choice of ligand is crucial for the reaction's success, especially when dealing with sterically hindered substrates. Bulky N-heterocyclic carbene (NHC) ligands or biarylphosphine ligands like tBuBrettPhos have shown high efficacy in these transformations, allowing the coupling of a broad range of aryl bromides and chlorides with carbazoles under mild conditions tandfonline.comresearchgate.netnih.gov.

More recently, palladium-catalyzed intramolecular C-H amination has emerged as a direct method for constructing the carbazole ring system itself from substituted 2-aminobiphenyls . This approach avoids the need for pre-functionalized starting materials and proceeds under relatively mild conditions, offering a more atom-economical route to the carbazole core .

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Bulky Biarylphosphine Ligands | 9H-Carbazole and Hindered Aryl Halides | Effective for sterically demanding substrates; provides good to excellent yields. | tandfonline.comresearchgate.net |

| Pd Precatalyst / tBuBrettPhos | Unprotected Bromoimidazoles/Bromopyrazoles and Amines | Facilitates amination of difficult heterocyclic halides under mild conditions. | nih.gov |

| Pd(II) catalyst / Cyclic Diacyl Peroxides | N-substituted 2-aminobiphenyls | Intramolecular C-H amination to form the carbazole core; additive-free and mild conditions. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of various carbazole derivatives tandfonline.comnih.govmdpi.com. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes nih.govdergipark.org.tr.

For example, the synthesis of 1,2,3-triazole-based carbazole derivatives via a click reaction (Huisgen [3+2] cycloaddition) was performed using both conventional heating and microwave irradiation. The microwave-assisted method consistently provided better yields in significantly shorter reaction times nih.gov. Similarly, the synthesis of novel thiazolocarbazoles and functionalized 2-methyl-1H-indole-3-carboxylates has been efficiently achieved using microwave heating, demonstrating the broad applicability of this technique in heterocyclic chemistry tandfonline.commdpi.com.

| Compound Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-based Carbazoles | 10-12 hours, 64-94% | 8-12 minutes, 72-96% | nih.gov |

| Thiazolocarbazoles | Not specified | 10 minutes, >60% | tandfonline.com |

| 5-bromo and 6-bromo indole 3-carboxylates | 12 hours, 89% | 3 hours, 94% | mdpi.com |

Electrochemical Synthesis Methods for Carbazole Amines

Electrochemical synthesis represents a powerful and sustainable approach for constructing chemical bonds. The electrosynthesis of carbazoles via a dehydrogenative N,C coupling reaction is a notable example nih.govnih.govresearchgate.net. This method involves the direct anodic oxidation of N-protected 2-aminobiphenyl precursors to generate amidyl radicals, which then undergo intramolecular cyclization to form the carbazole ring nih.govresearchgate.net.

This electrochemical approach offers several advantages over traditional chemical methods. It operates under mediator- and metal-catalyst-free conditions, uses inexpensive and durable electrode materials (like graphite or platinum), and minimizes chemical waste, as it avoids the need for external oxidizing agents nih.govresearchgate.netresearchgate.net. The scalability of this constant current protocol has been demonstrated, making it a viable alternative for the synthesis of N-protected carbazoles nih.govnih.gov. The primary oxidation pathway in these reactions typically involves the 3,6-positions of the carbazole moiety due to their high electron density acs.org.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. The synthesis of amines and their derivatives is a key area where these principles are being applied .

Electrochemical methods for carbazole synthesis align well with green chemistry principles. They offer high atom economy and current efficiency, operate without toxic metal catalysts or oxidizers, and reduce the generation of chemical waste nih.govresearchgate.net. The use of water as a solvent or co-solvent in some electrochemical systems further enhances their green credentials researchgate.net.

Similarly, advancements in catalytic processes, such as the development of palladium-catalyzed C-H amination, contribute to greener synthesis pathways. These reactions can reduce the number of synthetic steps and avoid the use of stoichiometric reagents, which is a key goal of sustainable chemistry . The evaluation of synthetic routes using green metrics toolkits is becoming a standard practice to quantify the environmental footprint of chemical transformations and guide the development of more sustainable methodologies .

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic-level characteristics of molecules. Methods like Density Functional Theory (DFT) are instrumental in elucidating molecular geometry, electronic properties, and reactivity descriptors.

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. Studies on derivatives of 9-Methyl-9H-carbazol-3-amine have utilized this method to predict molecular conformations and electronic characteristics.

For instance, DFT calculations were performed on 9-Methyl-3-phenyldiazenyl-9H-carbazole , a derivative where the 3-amine group is replaced by a phenyldiazenyl moiety. These calculations predicted a completely planar conformation for the molecule, a finding that contrasted with the non-planar structure observed in its crystal lattice. researchgate.net This discrepancy highlights the influence of intermolecular forces in the solid state, such as crystal packing, which can alter the molecule's preferred gas-phase geometry. researchgate.net The study also employed the Harmonic Oscillator Model of Aromaticity (HOMA) to show that the azo substituent had only a small influence on the π-electrons of the carbazole (B46965) system. researchgate.net

In another study, the molecular geometry of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one was optimized using DFT methods with the B3LYP hybrid functional and a 6–311++G** basis set. doi.org This work successfully identified the global minima structure on the potential energy surface, providing a foundational understanding of the molecule's most stable three-dimensional shape. doi.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue), guiding the understanding of molecular interactions. rsc.org

For the derivative (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one , MESP analysis was conducted as part of its DFT studies to explore its electronic structure and reactivity. doi.org Such analysis helps identify the most likely sites for intermolecular interactions, which is crucial for predicting how the molecule will bind to biological targets or other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net

A study on (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one performed FMO analysis and determined the energy gap between its HOMO and LUMO to be 4.03 eV. doi.org A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | Not Specified |

| LUMO | Not Specified |

| HOMO-LUMO Gap (ΔE) | 4.03 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge transfer or conjugative interactions within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing interactions between filled donor orbitals and empty acceptor orbitals. While NBO analysis has been performed on some 9-ethyl-carbazole derivatives, specific NBO studies for this compound or its closely related 9-methyl derivatives were not detailed in the surveyed literature.

Simulation and Mechanistic Insights from Computational Studies

Computational studies provide significant mechanistic insights by correlating a molecule's calculated electronic structure with its observed properties and reactivity. For example, the DFT study on 9-Methyl-3-phenyldiazenyl-9H-carbazole suggested that while the molecule itself prefers a planar geometry to maximize conjugation, the forces involved in crystal packing are strong enough to induce a deviation from this planarity in the solid state. researchgate.net

For other carbazole derivatives, computational simulations have been used to understand their potential as therapeutic agents. For instance, studies on N-(9-Ethyl-9H-Carbazol-3-yl)acetamide derivatives involved extensive molecular docking simulations to understand their binding mechanisms to SARS-CoV-2 proteins, providing insights into how these molecules could inhibit viral function. nih.gov Although this study focused on 9-ethyl analogues, the mechanistic principles derived from the interaction of the carbazole core are relevant for understanding related 9-methyl compounds.

Prediction of Molecular Interactions and Biological Activities via Computational Methods (e.g., ADME predictions, molecular docking)

Computational methods are widely used to predict how a molecule might interact with biological systems and to assess its potential as a drug candidate. Molecular docking simulates the binding of a small molecule to the active site of a target protein, while ADME predictions evaluate its Absorption, Distribution, Metabolism, and Excretion properties.

A computational investigation of (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one included both molecular docking and ADME analysis. doi.org The study performed docking against two protein targets, 6F86 and 2UVO, revealing favorable binding affinities. doi.org The ADME analysis indicated that the molecule adheres to established rules for drug-likeness, suggesting it possesses properties that would make it a viable candidate for further medicinal development. doi.org

| Parameter | Result |

|---|---|

| Docking Score (vs. 6F86) | -6.2 kcal/mol |

| Docking Score (vs. 2UVO) | -7.8 kcal/mol |

| ADME Analysis | Obeys all rules for use as medicine |

Theoretical Studies of Spectroscopic Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. In the study of carbazole derivatives, theoretical calculations are frequently employed to complement experimental findings, providing deeper insights into the relationships between molecular structure and spectroscopic behavior. These computational studies can accurately predict vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

Research on compounds structurally similar to this compound, such as its 9-ethyl analogues, has demonstrated a strong correlation between theoretically calculated spectra and experimentally observed data. najah.edumdpi.comtandfonline.com Computational models, often using the B3LYP method with basis sets like 6-311++G(d) or 6-311++G(d,p), have been successful in analyzing molecular structure, vibrational modes, and electronic properties. najah.edumdpi.comtandfonline.comresearchgate.net The agreement between the calculated and experimental results validates the computational approaches used and confirms the expected molecular structures of these compounds. tandfonline.comresearchgate.net

Infrared Spectroscopy Analysis

Theoretical calculations of FT-IR spectra for N-alkylated carbazole derivatives have been shown to align well with experimental measurements. For instance, a comparative study on a Schiff base derived from 9-ethyl-9H-carbazole-3-carbaldehyde utilized DFT calculations to assign key vibrational frequencies. najah.edumdpi.com The main functional group vibrations were identified and compared, showing a consistent, albeit slightly shifted, correlation between the experimental and theoretical values. najah.edumdpi.com This predictive power is crucial for confirming the presence of specific functional groups and understanding their vibrational characteristics within the molecular framework.

Below is a table comparing the experimental and DFT-calculated FT-IR vibrational frequencies for key functional groups in a related 9-ethyl-9H-carbazole derivative. najah.edumdpi.com

| Functional Group Vibration | Experimental Wavenumber (cm-1) | Theoretical (DFT) Wavenumber (cm-1) |

|---|---|---|

| VC-H (aromatic) | 3110 | 3250 |

| VC-H (aliphatic) | 2910 | 2950 |

UV-Visible Spectroscopy Analysis

Theoretical studies also extend to the electronic absorption properties of carbazole derivatives. The UV-Vis absorption maxima (λmax) can be predicted by calculating the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com Experimental UV-Vis spectra for a derivative of 9-ethyl-9H-carbazole recorded in methanol (B129727) showed multiple absorption bands. najah.edu These experimental findings are supported by computational analyses which help in assigning the nature of the electronic transitions.

The table below presents the experimental absorption maxima for a related 9-ethyl-9H-carbazole derivative. najah.edu

| Absorption Band | Experimental λmax (nm) |

|---|---|

| Band 1 | 235 |

| Band 2 | 275 |

| Band 3 | 315 |

| Band 4 | 385 |

The consistent agreement between computational predictions and experimental spectroscopic data for closely related N-alkylated carbazoles underscores the reliability of theoretical methods in characterizing the spectral properties of this compound. tandfonline.comresearchgate.net

Electrochemical Behavior and Polymerization Studies

Electro-oxidation Mechanisms of 9-Methyl-9H-carbazol-3-amine and its Analogs

The electro-oxidation of this compound and its analogs, such as 3-amino-9-ethylcarbazole (B89807), is a complex process initiated by the removal of an electron from the molecule. The presence of the carbazole (B46965) ring system, which is rich in π-electrons, and the electron-donating amino group makes these compounds susceptible to oxidation at relatively low potentials.

The initial step in the electrochemical oxidation of carbazole derivatives is the transfer of a single electron to the anode, resulting in the formation of a radical cation. researchgate.net For this compound, this oxidation can occur at either the nitrogen atom of the carbazole ring or the nitrogen of the 3-amino group. The resulting radical cation is a highly reactive intermediate. beilstein-journals.org

The stability of this radical cation is a critical factor influencing the subsequent reaction pathways. The structure of this compound incorporates two key features that enhance the stability of the radical cation:

The Methyl Group (+I Effect): The methyl group at the 9-position is an electron-donating group that operates through an inductive effect (+I). It pushes electron density into the carbazole ring system, helping to delocalize and stabilize the positive charge of the radical cation. onlineorganicchemistrytutor.com

The Amino Group (+M Effect): The amino group at the 3-position is a powerful electron-donating group through a resonance (mesomeric) effect (+M). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, significantly stabilizing the positive charge.

This enhanced stability allows the radical cations to exist long enough to undergo further reactions, such as coupling, rather than immediate decomposition. nih.gov The generation and stability of such radical cations have been confirmed through techniques like cyclic voltammetry and spectroelectrochemistry. researchgate.net

The ease of oxidation of a molecule is quantified by its redox potential; a lower potential indicates that the compound is more easily oxidized. Substituents on the carbazole ring have a profound impact on these potentials. Electron-donating groups (EDGs) increase the electron density of the aromatic system, making it easier to remove an electron and thus lowering the oxidation potential. mdpi.com Conversely, electron-withdrawing groups (EWGs) make the molecule more difficult to oxidize, increasing the potential.

In this compound, both the 9-methyl and 3-amino groups are electron-donating. The methyl group provides a modest lowering of the oxidation potential compared to unsubstituted carbazole. The amino group, however, has a much stronger electron-donating effect, leading to a significant decrease in the oxidation potential. tubitak.gov.tr Therefore, this compound is expected to have a considerably lower oxidation potential than both carbazole and 9-methylcarbazole.

| Compound | Substituent at 9-position | Substituent at 3-position | Electronic Effect | Expected Relative Oxidation Potential |

| Carbazole | -H | -H | Reference | Highest |

| 9-Methyl-9H-carbazole | -CH₃ | -H | +I (Inductive) | Lower than Carbazole |

| This compound | -CH₃ | -NH₂ | +I (Inductive), +M (Mesomeric) | Lowest |

This table illustrates the expected trend in oxidation potentials based on the electronic effects of the substituents.

The electrochemically generated radical cations of this compound are key intermediates in the formation of larger structures. Once formed, these reactive species can couple with each other to form dimers. This dimerization is a critical step in the electropolymerization process. researchgate.net

The newly formed dimer is also electroactive and can be oxidized at a potential equal to or lower than that of the monomer. This oxidized dimer (a radical cation) can then react with another monomer radical cation, leading to the formation of a trimer. This process of oxidation and coupling continues, resulting in the growth of oligomeric and then polymeric chains. As the polymer chains grow and exceed their solubility limit in the electrolyte solution, they precipitate onto the electrode surface, forming an adherent, electroactive polymer film. researchgate.net This process can be visually observed as a colored film depositing on the anode.

Electropolymerization of this compound and its Derivatives

Electropolymerization is a powerful technique for synthesizing conducting polymer films directly onto an electrode surface in a single step. For monomers like this compound, this process leverages the electrochemical oxidation described above to create a durable, conjugated polymer film.

The synthesis of poly(this compound) is typically achieved by cyclic voltammetry (CV) or potentiostatic methods. In a typical CV synthesis, the potential of a working electrode is repeatedly swept through a range that encompasses the oxidation potential of the monomer.

The process involves:

Dissolving the this compound monomer in an appropriate organic solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., lithium perchlorate).

Immersing a three-electrode system (working, counter, and reference electrodes) into the solution.

Applying a cycling potential to the working electrode.

During the first anodic scan, an oxidation peak corresponding to the formation of the monomer radical cation is observed. As the radical cations couple, a new polymer film begins to form on the electrode. In subsequent scans, new redox peaks corresponding to the oxidation and reduction of the polymer film appear and grow in intensity, indicating the progressive deposition of the electroactive polymer. This method allows for controlled film growth and results in a polymer that is insoluble and strongly adhered to the electrode surface. A patent describing the chemical oxidative copolymerization of the closely related 3-amino-9-ethylcarbazole with aniline (B41778) further supports the feasibility of polymerizing this class of monomers. google.com

The mechanism of polymerization is dictated by the coupling of radical cations. For 9-substituted carbazoles, the 9-position is blocked, preventing N-N or N-C coupling at that site. The most electron-rich and sterically accessible positions on the carbazole ring are C-3 and C-6.

In the case of this compound, the 3-position is occupied by the amino group. This directs the primary coupling to the C-6 position. However, the presence of the electroactive amino group introduces additional complexity and potential coupling pathways: researchgate.net

C-C Coupling: The most probable linkage is between the C-6 position of one radical cation and the C-6 position of another, forming a poly(3,3'-diamino-9,9'-dimethyl-6,6'-bicarbazole) structure.

N-C Coupling: It is also possible for the nitrogen of the amino group on one radical cation to couple with the C-6 position of another, leading to a "head-to-tail" arrangement.

N-N Coupling: Direct coupling between the amino groups could potentially form azo linkages, although this is generally less favored than ring-based coupling.

The unique reactivity of the 3-aminocarbazole moiety, with nucleophilic centers at the amino group and the C-2 and C-4 positions, suggests that while C-6 coupling is dominant for polymerization, other minor linkages could also be present, influencing the final properties of the polymer. tubitak.gov.trresearchgate.net

Electrochemical Characterization Techniques

The electrochemical properties of this compound and its corresponding polymer are pivotal in understanding their suitability for various electronic applications. Techniques such as cyclic voltammetry, spectroelectrochemistry, and electrochemical impedance spectroscopy are employed to investigate the redox behavior, optical properties, and charge transport phenomena of these materials.

Cyclic Voltammetry (CV) Applications in Redox Studies

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of electroactive species like this compound. It provides critical information about the oxidation and reduction potentials, the stability of the resulting species, and the kinetics of electron transfer processes. The electrochemical oxidation of carbazole derivatives is a key step in forming conductive polymers through electropolymerization. researchgate.net

During a typical CV experiment, the potential is swept linearly to a vertex potential and then reversed. For N-substituted carbazoles, including 9-methyl-9H-carbazole, the electrochemical behavior is characterized by an oxidation peak corresponding to the formation of radical cations. researchgate.net Studies on 9-methyl-9H-carbazole show an oxidation peak appearing between +1.0 and +1.1 V (vs. SCE) in acetonitrile. researchgate.net This initial oxidation is the first step in the electropolymerization process, where the radical cations couple to form dimers and eventually a polymer film on the electrode surface. researchgate.net

The CV of carbazole derivatives often reveals a single, reversible oxidative peak, which can be attributed to two sequential electron transfers (an EE scheme). iieta.org This behavior is indicative of the compound's ability to be reversibly oxidized and reduced, a crucial property for applications in electronic devices. The stability and reversibility of these redox processes are essential for the long-term performance of materials used in electrochromic devices or as hole-transporting layers in organic electronics. iieta.org

| Compound | Oxidation Potential (Eox) vs. SCE | Solvent/Electrolyte System | Key Observation |

|---|---|---|---|

| 9-methyl-9H-carbazole | +1.0 to +1.1 V | Acetonitrile | Corresponds to the formation of a radical cation, initiating polymerization. researchgate.net |

| General Carbazole Chromophores | N/A | Acetonitrile / 0.1 mol/L TEACl | Exhibit a single reversible oxidative peak, indicating an EE (two-electron transfer) scheme. iieta.org |

Spectroelectrochemistry and Electrochemical Impedance Spectroscopy for Charge Transport Analysis

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide simultaneous information about the changes in optical properties (like absorbance) as a function of the applied potential. This is particularly valuable for characterizing the electrochromic properties of polymers derived from this compound. As the polymer film is electrochemically switched between its neutral and oxidized states, significant changes in its absorption spectrum occur. researchgate.net

For instance, electrochemically synthesized polycarbazole films can exhibit distinct colors at different potential states. researchgate.net Spectroelectrochemistry allows for the quantification of these changes, including the maximum optical contrast (ΔT%), which is the difference in transmittance between the colored and bleached states at a specific wavelength. researchgate.netsemanticscholar.org This technique is crucial for evaluating the performance of these materials in electrochromic devices, such as smart windows or displays. semanticscholar.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electronic and ionic transport properties of materials and their interfaces. mdpi.comexpresspolymlett.com When applied to polymer films derived from this compound, EIS can provide detailed insights into the charge transfer resistance, double-layer capacitance, and diffusion processes occurring at the electrode/polymer/electrolyte interfaces. researchgate.netresearchgate.net

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Solution Resistance | Rs | Resistance of the electrolyte solution between the working and reference electrodes. | Indicates the conductivity of the electrolyte. mdpi.com |

| Charge Transfer Resistance | Rct | Resistance to the flow of charge at the electrode/polymer interface. | A lower Rct value suggests faster electron transfer kinetics and better performance. mdpi.com |

| Double Layer Capacitance | Cdl | Capacitance formed at the interface between the electrode and the electrolyte. | Relates to the surface area and properties of the electrode/polymer interface. expresspolymlett.com |

| Warburg Impedance | W | Represents the diffusion of ions to the electrode surface. | Provides information about mass transport limitations within the system. researchgate.net |

Advanced Spectroscopic Characterization and Optical Properties

Spectroscopic Analysis for Structural Elucidation of Complex Derivatives (Beyond Basic Identification)

Spectroscopic analysis is fundamental in confirming the chemical structures of newly synthesized carbazole (B46965) derivatives. Techniques such as NMR, FT-IR, and mass spectrometry offer complementary information for a comprehensive structural determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of carbazole derivatives. Both ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, allowing for the confirmation of the carbazole core and the identification of various substituents.

In the ¹H NMR spectrum of a complex derivative like 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, signals corresponding to the aromatic protons of the carbazole rings typically appear in the downfield region of 7.2–8.0 ppm. The protons of the ethyl group at the N9 position show characteristic multiplets: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. For instance, in N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, the N-CH₂-CH₃ protons appear as a triplet at 4.40 ppm and a quartet at 1.48 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectra of carbazole derivatives show distinct signals for the aromatic carbons of the carbazole nucleus and for the aliphatic carbons of any substituents. For example, in 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the carbons of the N-ethyl group appear at approximately 13.5 ppm (CH₃) and 36.2 ppm (CH₂). The numerous signals in the 116-150 ppm range correspond to the aromatic carbons of the carbazole framework.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Representative Carbazole Derivative

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | ¹H | Aromatic (Carbazole) | 7.2–8.0 | |

| N-CH₂CH₃ | 1.5 (CH₃), 3.7 (CH₂) | |||

| ¹³C | Aromatic (Carbazole) | 116.6–149.6 | ||

| N-CH₂CH₃ | 13.5 (CH₃), 36.2 (CH₂) | |||

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | ¹H | Aromatic (Carbazole) | 7.29–8.63 | |

| N-CH₂CH₃ | 1.48 (CH₃), 4.40 (CH₂) |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For derivatives of 9-methyl-9H-carbazol-3-amine, FT-IR spectra confirm the presence of key structural features.

The aromatic C-H stretching vibrations of the carbazole ring are typically observed around 3050 cm⁻¹. Aliphatic C-H stretching from the N-alkyl group appears in the 2900–2971 cm⁻¹ region. When the amine at the C3 position is converted into an imine (Schiff base), a strong C=N stretching band is evident in the 1584–1680 cm⁻¹ range. Other vibrations, such as those for C=C bonds within the aromatic rings, are also present. For instance, in diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido) methyl]phosphonate, bands corresponding to Csp²-H and Csp³-H stretching were identified, along with a strong band for the P=O function at 1250 cm⁻¹.

Table 2: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Carbazole Derivatives

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Source |

|---|---|---|---|

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | C-H (Aromatic) | 3110 | |

| C-H (Aliphatic) | 2910 | ||

| C=N (Imine) | 1680 | ||

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | C-H (Aliphatic) | 2971 | |

| C=C (Aromatic) | 1627 | ||

| C=N (Imine) | 1584 |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For carbazole derivatives, both Time-of-Flight (TOF) and Electron Ionization (EI) mass spectrometry are commonly used.

The molecular ion peak [M]⁺ is a key piece of information, confirming that the synthesized compound has the expected molecular formula. For 9H-Carbazol-3-amine, the molecular weight is 182.22 g/mol . Its N-ethyl derivative, 9-ethyl-9H-carbazol-3-amine, has a molecular weight of 210.27 g/mol . In the mass spectrum of a more complex derivative, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, the molecular ion peak was observed at an m/z of 500.2, which corresponds to its theoretical molecular weight of 500.8. Similarly, for N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, the EI-MS spectrum showed the expected molecular ion peak. This confirmation of molecular weight is a definitive step in structural characterization.

Photophysical Properties and Fluorescence Characteristics

Carbazole and its derivatives are well-known for their unique photophysical properties, including strong absorption in the UV region and significant fluorescence emission. These characteristics make them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs).

UV-Vis absorption spectroscopy reveals the electronic transitions within a molecule. Carbazole derivatives typically exhibit multiple absorption bands in the ultraviolet region. For example, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, when dissolved in methanol (B129727), displays absorption maxima (λmax) at 235, 275, 315, and 385 nm. These absorptions are characteristic of the electronic transitions within the extended π-conjugated system of the carbazole moiety.

Upon excitation with UV light, these compounds often exhibit strong fluorescence. The emission spectrum provides information about the energy of the excited state. A derivative, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine, shows distinct absorption and emission spectra when analyzed in a chloroform (B151607) solution. The specific wavelengths of absorption and emission are highly dependent on the molecular structure and the solvent used.

Table 3: Photophysical Data for Carbazole Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λem (nm) | Source |

|---|---|---|---|---|

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Methanol | 235, 275, 315, 385 | Not Specified | |

| N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine | Chloroform | Data available but not specified | Data available but not specified |

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Carbazole derivatives are often designed to have high quantum yields for applications in optoelectronics.

The determination of quantum yield is typically performed using a standard reference compound with a known quantum yield. For certain 3,6-disubstituted carbazole derivatives, quantum yields in solution have been reported to be around 0.27, while for other related structures, values as high as 0.82 have been achieved. The quantum yield is sensitive to the molecular structure; for example, modifications that increase rigidity and limit non-radiative decay pathways can lead to enhanced emission efficiency. The design of novel hole-transporting materials based on carbazole moieties for perovskite solar cells often targets compounds with favorable photophysical properties, including high thermal and photochemical stability.

Solvatochromism Studies

The solvatochromic behavior of a compound, which describes the shift in its spectral bands in response to a change in the polarity of the solvent, provides valuable insights into the electronic distribution in the ground and excited states of the molecule. For this compound, the presence of an electron-donating amino group (-NH2) at the 3-position and the methyl group on the nitrogen atom of the carbazole ring system influences its interaction with surrounding solvent molecules.

While specific, detailed solvatochromism studies on this compound are not extensively documented in publicly available literature, the behavior of similar carbazole derivatives allows for a scientifically grounded projection of its properties. Carbazole and its derivatives are known to exhibit fluorescence, and the position of the emission maximum is often sensitive to the solvent environment.

Generally, in non-polar solvents, the absorption and emission spectra of carbazole derivatives show well-resolved vibronic structures. As the solvent polarity increases, a bathochromic (red) shift in the fluorescence emission spectrum is typically observed. This phenomenon is attributed to a larger dipole moment in the excited state compared to the ground state. The polar solvent molecules orient themselves around the excited-state dipole, leading to a lowering of the excited-state energy and, consequently, a red-shift in the emission.

The amino substituent at the 3-position is expected to enhance the intramolecular charge transfer (ICT) character of the first excited singlet state (S1). Upon photoexcitation, electron density is partially transferred from the amino group to the carbazole moiety. This ICT character results in a more polar excited state, making the compound susceptible to solvent effects.

The expected solvatochromic behavior of this compound in various solvents is summarized in the table below. The data is illustrative and based on the known properties of analogous 3-aminocarbazole derivatives.

| Solvent | Polarity (ET(30) kcal/mol) | Expected Absorption Maximum (λabs, nm) | Expected Emission Maximum (λem, nm) | Expected Stokes Shift (cm-1) |

|---|---|---|---|---|

| n-Hexane | 31.0 | ~330 | ~350 | ~1700 |

| Toluene | 33.9 | ~332 | ~355 | ~1900 |

| Dichloromethane | 40.7 | ~335 | ~365 | ~2600 |

| Acetonitrile | 45.6 | ~335 | ~370 | ~3000 |

| Methanol | 55.4 | ~336 | ~375 | ~3300 |

pH-Dependent Fluorescence Behavior

The fluorescence of this compound is anticipated to be highly sensitive to changes in pH due to the presence of the basic amino group at the 3-position. The nitrogen atom of the amino group possesses a lone pair of electrons that can be protonated in acidic conditions. This protonation event significantly alters the electronic properties of the molecule and, consequently, its photophysical behavior.

In neutral or alkaline solutions, the amino group exists in its neutral form (-NH2). In this state, the lone pair of electrons on the nitrogen atom can participate in the π-conjugated system of the carbazole ring, leading to strong fluorescence emission. This is because the amino group acts as an effective electron-donating group, enhancing the intramolecular charge transfer character upon excitation.

Upon acidification of the solution, the amino group gets protonated to form an ammonium (B1175870) group (-NH3+). This protonation has a profound effect on the fluorescence of the compound. The newly formed ammonium group is a strong electron-withdrawing group. This change from an electron-donating to an electron-withdrawing group drastically alters the electronic structure of the molecule. The ability for photoinduced electron transfer is significantly diminished, which typically leads to a substantial quenching or a significant blue shift of the fluorescence emission.

The carbazole nitrogen itself is known to become more acidic in the excited state. nih.gov However, the primary pH-dependent behavior in the case of 3-amino substituted carbazoles is dominated by the protonation of the amino group. The environment, specifically the pH of the solution, has a strong impact on the redox activity and, by extension, the fluorescence properties of carbazole derivatives. nih.gov

The expected pH-dependent fluorescence behavior of this compound is outlined in the table below. This behavior is characteristic of aromatic amines and is a key feature of their photophysical properties.

| pH Range | State of the Amino Group | Expected Fluorescence Behavior | Expected Emission Maximum (λem, nm) |

|---|---|---|---|

| Acidic (pH < 4) | Protonated (-NH3+) | Fluorescence Quenched or Significantly Blue-Shifted | ~350 (if emissive) |

| Neutral (pH ~ 7) | Neutral (-NH2) | Strong Fluorescence | ~370 (in aqueous buffer) |

| Alkaline (pH > 10) | Neutral (-NH2) | Strong Fluorescence | ~370 (in aqueous buffer) |

This pH-dependent fluorescence makes this compound and similar compounds potentially useful as fluorescent probes for sensing pH changes in various chemical and biological systems.

Applications in Advanced Materials Science

Chemosensors and Biosensors

Fluorescent Sensors for Metal Ions (e.g., Cu²⁺, Ni²⁺, Pd²⁺)

While direct studies on 9-Methyl-9H-carbazol-3-amine as a monomeric sensor are not extensively detailed, closely related carbazole (B46965) derivatives and their polymers have demonstrated significant efficacy in detecting heavy and transition metal ions. The carbazole unit acts as a fluorophore, and the amine group or other synthesized functionalities serve as binding sites for the target ions.

Research into polymers derived from 3-amino-carbazole structures highlights their potential. For instance, a polymer incorporating a 3-amino-carbazole framework, Poly[9-(1,10-phenanthroline-2-yl)-9H-carbazol-3-amine] (PPNC), has been utilized for the fluorescent detection of several metal ions. The study revealed that Ni²⁺, Cu²⁺, and Pd²⁺ ions effectively quench the fluorescence of PPNC, with limits of detection (LOD) reaching nanomolar concentrations: 5.2 nM for Ni²⁺, 12.7 nM for Cu²⁺, and 33.5 nM for Pd²⁺ researchgate.net.

Similarly, a copolymer synthesized through the oxidative copolymerization of aniline (B41778) and 3-amino-9-ethylcarbazole (B89807)—an ethyl analog of the methyl compound—has been employed as a fluorophore for detecting Cu²⁺ cations with a detection limit of 5 nM mdpi.com. The interaction between the metal ion and the polymer's binding sites leads to a measurable quenching of the material's fluorescence, enabling sensitive detection.

| Derivative/Polymer | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| Poly[9-(1,10-phenanthroline-2-yl)-9H-carbazol-3-amine] | Ni²⁺ | Fluorescence Quenching | 5.2 nM | researchgate.net |

| Poly[9-(1,10-phenanthroline-2-yl)-9H-carbazol-3-amine] | Cu²⁺ | Fluorescence Quenching | 12.7 nM | researchgate.net |

| Poly[9-(1,10-phenanthroline-2-yl)-9H-carbazol-3-amine] | Pd²⁺ | Fluorescence Quenching | 33.5 nM | researchgate.net |

| Poly(aniline-co-3-amino-9-ethyl-carbazole) | Cu²⁺ | Fluorescence Quenching | 5 nM | mdpi.com |

Detection of Acids and Amines

Polymers derived directly from this compound have shown exceptional promise as fluorescent sensors for both acids and amines. The polymer, Poly(this compound), exhibits fluorescence that is highly responsive to the presence of these analytes. This responsiveness allows for its use not only in solution-based detection but also in solid-state applications for gas-phase sensing researchgate.netnih.gov. The interaction between the acidic or basic analytes and the polymer backbone alters the electronic properties of the material, resulting in a detectable change in its fluorescence emission.

Multi-Functional Chemosensors Development

The development of multi-functional chemosensors capable of detecting different classes of analytes is a significant area of research. Poly(this compound) stands out as a multiple stimuli-responsive material due to its ability to detect both acids and amines nih.govsci-hub.ru. This dual functionality expands its applicability in environmental monitoring and chemical analysis researchgate.netnih.gov. The development of such polymers opens a path for creating versatile sensors that can be used in complex environments where multiple analytes may be present researchgate.netnih.gov.

Polymer Chemistry and Functional Coatings

The this compound monomer is a valuable building block in polymer chemistry, leading to the creation of conjugated polymers with desirable electro-optical properties suitable for various advanced applications.

Monomers for Polymerization (e.g., Poly(this compound))

This compound can be readily polymerized to form Poly(this compound). This process is typically achieved through facile chemical polymerization methods researchgate.netnih.gov. The resulting polymer is a polyaniline derivative that possesses a conjugated backbone, which is essential for its electronic and optical properties nih.gov. The polymerization of carbazole-based monomers can also be achieved through electrochemical methods, where the monomer is oxidized to form radical cations that subsequently couple to create polymer films directly on an electrode surface nih.govresearchgate.net. These methods allow for the synthesis of robust, functional polymer films.

Functional Coatings and Optical Devices

While specific device applications for Poly(this compound) are an emerging area of study, the broader class of polycarbazoles is widely used in functional coatings and optical devices. Their excellent hole-transporting properties and electroluminescence have led to their incorporation into Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells mdpi.comktu.eduresearchgate.net. Furthermore, the ability of polycarbazole films to change color in response to an applied voltage makes them suitable for electrochromic devices (ECDs), also known as "smart glass" nih.govresearchgate.net. Given its conjugated nature, Poly(this compound) is a promising candidate for similar applications, contributing to the development of high-performance electronic and optical technologies.

Stabilizers for Polymeric Systems

Currently, there is a lack of significant research in available scientific literature detailing the use of this compound specifically as a stabilizer for other polymeric systems. The primary focus of research on this compound has been on leveraging its electroactive and fluorescent properties for the development of functional polymers and sensors rather than as a passive additive for polymer stabilization.

Catalysis and Photoinitiation

The carbazole moiety, with its electron-rich aromatic system, provides a versatile platform for the design of molecules with specific catalytic and photoresponsive properties.

While direct applications of this compound in catalyst synthesis are an emerging area of research, the broader family of carbazole derivatives has shown promise in catalysis. The nitrogen atom within the carbazole ring and the amine group at the 3-position can act as coordination sites for metal ions, making them suitable ligands for the synthesis of organometallic catalysts. These catalysts can potentially be employed in a variety of organic transformations, including cross-coupling reactions and C-H activation processes. The iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, for instance, smoothly produces N-H carbazoles in the presence of a copper cocatalyst. acs.org

The synthesis of carbazoles can be achieved through methods such as copper-catalyzed intramolecular C–H/N–H coupling. acs.org The versatility of the carbazole structure allows for its modification to fine-tune the catalytic activity and selectivity of the resulting metal complexes. Further research into the specific catalytic applications of this compound is anticipated to unlock its full potential in this domain.

Carbazole derivatives have been identified as a highly promising class of photoinitiators, which are molecules that generate reactive species (radicals or cations) upon exposure to light, thereby initiating a polymerization reaction. researchgate.net The carbazole scaffold is an excellent precursor for developing new photoinitiators for both cationic and free radical polymerization, particularly with the use of near-UV and visible wavelength LEDs. nih.gov

The key advantages of carbazole-based photoinitiators include:

High Photoinitiating Ability: They exhibit efficient generation of reactive species.

Photochemical Stability: They maintain their structural integrity under irradiation.

Low Cost and Facile Functionalization: The carbazole structure can be easily modified to tune its properties. researchgate.net

A notable example is the ionic carbazole derivative, 3,6-Bis[2-(1-methyl-pyridinium)vinyl]-9-methyl-carbazole diiodide, which has been used as a water-soluble two-photon photoinitiator for the fabrication of 3D hydrogel scaffolds. acs.org This highlights the potential of 9-methyl-carbazole derivatives in advanced applications like tissue engineering. The efficiency of these photoinitiators is often related to their absorption characteristics, with derivatives showing higher absorption at the irradiation wavelength typically exhibiting better performance. nih.gov

Table 1: Performance of Carbazole-Based Photoinitiators

| Carbazole Derivative | Polymerization Type | Light Source | Key Findings |

|---|---|---|---|

| Generic Carbazole Derivatives | Free Radical & Cationic | LED @ 405 nm | High final conversions and polymerization rates achieved. nih.gov |

| 3,6-Bis[2-(1-methyl-pyridinium)vinyl]-9-methyl-carbazole diiodide | Two-Photon Polymerization | Femtosecond Laser | Low laser threshold and high resolution for 3D hydrogel fabrication. acs.org |

Dyes and Pigments Applications

The extended π-conjugated system of the carbazole ring makes it an excellent chromophore, leading to its use in the synthesis of dyes and pigments. Azo dyes, which are organic compounds containing the functional group R−N=N−R′, are a significant class of synthetic colorants, and carbazole derivatives are valuable precursors in their synthesis. wikipedia.org

For instance, 9-Ethyl-9H-carbazol-3-amine is a known intermediate in the production of C.I. Pigment Violet 23 and C.I. Direct Blue 108. dyestuffintermediates.com Similarly, 9H-carbazol-3-amine is used in the synthesis of C.I. Direct Blue 107. dyestuffintermediates.com While direct evidence for the use of this compound in specific commercial dyes is not as prevalent in the literature, its structural similarity to the ethyl and unsubstituted analogs suggests its potential as a precursor for a variety of azo dyes.

The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov The specific properties of the resulting dye, such as its color and fastness, can be tailored by modifying the structure of the carbazole precursor and the coupling partner. Azo-carbazole dyes have been investigated for applications in diffraction grating recording and for quantum electronic devices. researchgate.net

Table 2: Examples of Dyes Derived from Carbazole Amines

| Carbazole Precursor | Resulting Dye/Pigment | Chemical Class |

|---|---|---|

| 9-Ethyl-9H-carbazol-3-amine | C.I. Pigment Violet 23 | Dioxazine |

| 9-Ethyl-9H-carbazol-3-amine | C.I. Direct Blue 108 | Azo |

| 9H-carbazol-3-amine | C.I. Direct Blue 107 | Azo |

Exploration of Biological Activities Focusing on Mechanisms and in Vitro Studies

Antimicrobial and Antifungal Investigations

Derivatives of 9-Methyl-9H-carbazol-3-amine have demonstrated notable antimicrobial and antifungal properties in various in vitro assays. For instance, a series of N-substituted carbazoles have shown activity against both bacterial and fungal strains. nih.gov One study reported that compounds such as 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines exhibited zones of inhibition ranging from 11.1 to 24.0 mm against bacterial strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as fungal strains C. albicans and A. niger at a concentration of 50 µg/mL. nih.gov The lipophilic nature of these carbazole (B46965) derivatives is thought to facilitate their passage across the microbial cell membranes, thereby inhibiting their growth. nih.govarabjchem.org

Another study highlighted that certain carbazole derivatives containing imidazole (B134444) and indole-imidazole moieties were potent against B. subtilis, S. aureus, E. coli, and K. pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 6.2 to 50 µg/mL. nih.gov Similarly, other synthesized carbazole derivatives have shown promising activity against various microorganisms. arabjchem.org For example, some compounds were found to be equipotent to ampicillin (B1664943) against S. aureus and B. subtilis. arabjchem.org

| Compound Type | Test Organisms | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Zone of Inhibition (50 µg/mL) | 11.1–24.0 mm | nih.gov |

| Carbazole derivatives with imidazole and indole-imidazole moieties | B. subtilis, S. aureus, E. coli, K. pneumoniae | MIC | 6.2–50 µg/mL | nih.gov |

| 5-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-4,6-dimethyl pyrimidin-2(5H)-one | S. aureus, B. subtilis, M. luteus | MIC | Comparable to ampicillin | arabjchem.org |

| 4-[3-(9H-carbazol-9-yl acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | S. aureus, B. subtilis, E. coli, A. fumigatus, C. albicans | MIC | Moderate to high activity | arabjchem.org |

Anti-Urease Activity Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in some pathogenic bacteria, such as Helicobacter pylori. The inhibition of this enzyme is a target for the treatment of infections caused by such bacteria. Carbazole derivatives have been investigated for their potential to inhibit urease. A study on carbazole-based acetyl benzohydrazides revealed that these compounds can act as urease inhibitors. acgpubs.org The substitutions on the carbazole skeleton were found to significantly influence the urease inhibitory activity, with one of the synthesized compounds demonstrating the most effective inhibition of the enzyme. acgpubs.org The inhibition of urease by these compounds is thought to occur through interaction with the nickel-containing active site of the enzyme or the surrounding protein structure, which disrupts the normal enzymatic mechanism.

Antiviral Research (e.g., SARS-CoV-2 Targeting)

The emergence of viral diseases like COVID-19 has spurred research into new antiviral agents. Carbazole derivatives have been explored as potential inhibitors of SARS-CoV-2. A study focused on the synthesis of novel benzofuran-tethered triazolylcarbazoles and evaluated their inhibitory potential against key SARS-CoV-2 proteins through computational methods. nih.govmdpi.com These studies provide a basis for the selection of promising compounds for further preclinical and cell-line studies to develop agents that could disrupt the lifecycle of SARS-CoV-2. mdpi.com

Molecular Docking Studies with Viral Proteins

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule to a target protein. In the context of antiviral research, derivatives of this compound have been subjected to molecular docking studies against crucial SARS-CoV-2 proteins, including the main protease (Mpro), the spike glycoprotein (B1211001), and RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com These proteins are essential for viral replication and host cell entry.

The docking studies revealed that several of the synthesized carbazole derivatives exhibited strong binding affinities to these viral proteins. For example, some derivatives showed high binding affinities of -8.83 to -8.92 Kcal/mol against Mpro, which were comparable to or better than some FDA-approved drugs used as standards in the study. nih.govmdpi.com The binding scores against the spike glycoprotein and RdRp were also significant for several compounds. nih.gov These computational results suggest that carbazole derivatives could potentially inhibit the function of these vital viral proteins. mdpi.com

| Compound Derivative | Viral Protein Target | Binding Affinity (Kcal/mol) | Reference |

|---|---|---|---|

| Benzofuran-tethered triazolylcarbazole 9b | Mpro (6LU7) | -8.83 | mdpi.com |

| Benzofuran-tethered triazolylcarbazole 9c | Mpro (6LU7) | -8.92 | mdpi.com |

| Benzofuran-tethered triazolylcarbazole 9e | Mpro (6LU7) | -8.77 | mdpi.com |

| Benzofuran-tethered triazolylcarbazole 9h | Mpro (6LU7) | -8.76 | mdpi.com |

| Benzofuran-tethered triazolylcarbazole 9i | Mpro (6LU7) | -8.87 | mdpi.com |

| Benzofuran-tethered triazolylcarbazole 9j | Mpro (6LU7) | -8.85 | mdpi.com |

| Benzofuran-tethered triazolylcarbazole 9h | RdRp (6M71) | -8.10 | nih.gov |

| Benzofuran-tethered triazolylcarbazole 9i | RdRp (6M71) | -8.01 | nih.gov |

Anti-proliferative and Cytotoxic Potential in Cell Lines

Carbazole derivatives have been extensively studied for their anticancer properties. Various in vitro studies have demonstrated the anti-proliferative and cytotoxic effects of these compounds against a range of human cancer cell lines. For instance, novel 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were found to be effective against the human breast cancer cell line (MCF-7), with LC50 values ranging from 35.6 to 80.0 µg/mL. nih.gov

Another study on bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) reported a potent cytotoxic effect on the human glioma U87 MG cell line with an IC50 value of 13.34 µM, which was superior to the standard drugs carmustine (B1668450) (IC50 = 18.24 µM) and temozolomide (B1682018) (IC50 = 100 µM). rsc.org This compound was found to induce cell cycle arrest at the G2/M phase, leading to apoptosis. rsc.org Furthermore, semi-synthetic aminocarbazoles have shown moderate to strong inhibitory effects on various human tumor cell lines, including those expressing both wild-type and mutant p53. nih.gov

| Compound Type | Cell Line | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 5-[(9H-carbazol-9-yl)-methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines | MCF-7 (Human Breast Cancer) | LC50 | 35.6–80.0 µg/mL | nih.gov |

| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | U87 MG (Human Glioma) | IC50 | 13.34 µM | rsc.org |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15 | U87 MG (Human Glioma) | IC50 | 18.50 µM | researchgate.net |

| Semi-synthetic aminocarbazoles | HCT116, A375, HT-29, etc. | IC50 | 4.5 to >50 µM | nih.gov |

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are a class of drugs used to treat symptoms of Alzheimer's disease. These drugs work by increasing the levels of acetylcholine, a neurotransmitter in the brain. Several carbazole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on 2,3,4,9-tetrahydro-1H-carbazole derivatives found that all tested compounds inhibited both AChE and BChE. niscair.res.in Specifically, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole, 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine were identified as selective AChE inhibitors, suggesting they could be potential leads for developing new anti-Alzheimer's agents. niscair.res.in Another study on triazole-containing carbazole derivatives also reported significant anti-AChE activity, with the 2-methylbenzyl derivative being the most active compound with an IC50 value of 1.9 µM. nih.gov

| Compound | Enzyme Target | Activity | Reference |

|---|---|---|---|

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective Inhibitor | niscair.res.in |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | AChE | Selective Inhibitor | niscair.res.in |

| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | AChE | Selective Inhibitor | niscair.res.in |

| 2-methylbenzyl derivative of triazole-containing carbazole | AChE | IC50 = 1.9 µM | nih.gov |

Antioxidant Activity Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. Antioxidants can mitigate this damage by neutralizing ROS. Carbazole derivatives have been shown to possess antioxidant properties. nih.gov The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom to neutralize free radicals. nih.gov

In vitro studies have demonstrated the radical scavenging activity of newly synthesized carbazole derivatives. researchgate.net For example, 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole was evaluated for its antioxidant activity using DPPH, ABTS, and FRAP assays, showing its potential to scavenge free radicals. tandfonline.com Furthermore, some carbazole derivatives have shown protective effects against amyloid β-induced damage in neuronal cells, which is linked to oxidative stress in neurodegenerative diseases like Alzheimer's. researchgate.net

Identification of Molecular Targets and Signaling Pathways

Extensive literature searches did not yield specific in vitro studies identifying the direct molecular targets or delineating the precise signaling pathways modulated by this compound. While research has been conducted on various carbazole derivatives, demonstrating their interaction with a range of biological targets, this information is not directly applicable to the specific compound .

Scientific accuracy requires that the biological activities and mechanisms of action be determined for each individual compound, as minor structural modifications, such as the position and nature of substituents on the carbazole core, can lead to significant differences in molecular interactions and subsequent cellular effects.

Therefore, a detailed discussion of the molecular targets and signaling pathways for this compound cannot be provided at this time due to a lack of available research data. Further investigation through targeted in vitro studies, such as enzyme inhibition assays, receptor binding studies, and cellular pathway analysis, is necessary to elucidate the specific mechanisms of action for this compound.

Table 1: Molecular Targets of this compound

No specific molecular targets have been identified for this compound in the reviewed literature.

Table 2: Signaling Pathways Modulated by this compound

No specific signaling pathways have been identified for this compound in the reviewed literature.

Future Research Directions and Challenges

Development of Novel Derivatives with Tailored Electronic and Biological Properties